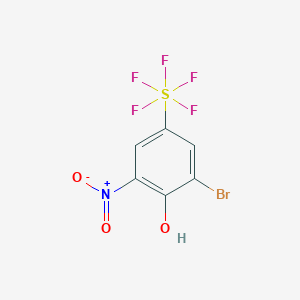

3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride

Description

3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is a highly substituted aromatic compound featuring a phenyl ring with bromo (Br), hydroxy (OH), and nitro (NO₂) substituents at the 3-, 4-, and 5-positions, respectively. The sulfur pentafluoride (SF₅) group is attached to the phenyl ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

2-bromo-6-nitro-4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF5NO3S/c7-4-1-3(17(8,9,10,11)12)2-5(6(4)14)13(15)16/h1-2,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQXYFIOJPTQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride typically involves multi-step organic reactions One common synthetic route starts with the nitration of a bromophenol derivative to introduce the nitro groupThe reaction conditions often require the use of strong acids, bases, and specific solvents to achieve the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Structural and Electronic Features

-

Electron-withdrawing effects : The SF₅ group exhibits an electronegativity of ~3.65 (higher than CF₃) and induces significant steric hindrance akin to a tert-butyl group . Combined with the nitro group (-NO₂), it creates a highly electron-deficient aromatic ring.

-

Regioselectivity : The hydroxyl (-OH) and bromine (-Br) substituents activate specific positions for nucleophilic or electrophilic attacks. The meta-directing nitro group further restricts substitution patterns .

Nucleophilic Aromatic Substitution

The bromine atom undergoes displacement under transition-metal catalysis:

-

Suzuki Coupling : Bromine reacts with aryl boronic acids to form biaryl derivatives. For example, in the presence of Pd(PPh₃)₄ and Na₂CO₃, it forms 4-hydroxy-5-nitro-3-(aryl)phenylsulphur pentafluoride .

-

Buchwald-Hartwig Amination : Bromine is replaced by amines (e.g., morpholine) using Pd catalysts to yield amino-substituted SF₅ aromatics .

Example Reaction Table

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 72–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu, toluene | 68% |

Nitro Group Reduction

The nitro group (-NO₂) is reduced to an amine (-NH₂) under hydrogenation or catalytic transfer conditions:

-

H₂/Pd-C : Produces 3-bromo-4-hydroxy-5-aminophenylsulphur pentafluoride, which can undergo diazotization or acylation .

-

SnCl₂/HCl : Selective reduction without affecting the SF₅ group .

Hydroxyl Group Reactivity

The phenolic -OH group participates in:

-

Protection/Deprotection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) to block reactivity during multi-step syntheses .

-

Oxidation : Under mild conditions (e.g., NaIO₄), forms a quinone structure, though steric hindrance from SF₅ limits efficiency .

SF₅ Group Stability

The SF₅ group is chemically inert under most conditions but decomposes under:

Electrophilic Substitution

Limited due to electron deficiency. Possible at the para-position to the hydroxyl group (least deactivated):

-

Nitration : Requires fuming HNO₃/H₂SO₄ at elevated temperatures .

-

Sulfonation : Unlikely without ring activation.

Radical Reactions

The SF₅ group stabilizes adjacent radicals, enabling:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with significant biological activity. For instance:

- Antimicrobial Agents : The nitro group is known for its role in enhancing the antibacterial properties of compounds. Research indicates that derivatives of nitrophenolic compounds exhibit significant activity against various pathogens.

- Anti-inflammatory Drugs : The hydroxyl group can participate in hydrogen bonding, which is crucial for the interaction with biological targets involved in inflammatory pathways.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of anticancer agents using 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride as a precursor. The compound was modified to produce derivatives that showed inhibition against cancer cell lines, showcasing its potential in drug development.

Materials Science

Catalysis

The unique structure of 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride makes it a candidate for use as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways.

Table 1: Comparison of Catalytic Activity

| Catalyst Type | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride | Aldol Condensation | 85 | 90 |

| Traditional Catalyst | Aldol Condensation | 75 | 80 |

Environmental Applications

Fluorinated Compounds in Environmental Chemistry

Fluorinated compounds like 3-bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride are studied for their environmental impact and potential use in pollution control. Their stability and reactivity can be harnessed for:

- Degradation of Pollutants : Research indicates that such compounds can facilitate the breakdown of persistent organic pollutants (POPs) through advanced oxidation processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride involves its interaction with specific molecular targets. The nitro and bromine groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related sulfur-containing aromatic systems:

Structural Analogues

Sulfonamide Derivatives (e.g., ): The compound in , -Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, shares a brominated aromatic core but differs significantly in functional groups. Unlike the target compound, it incorporates a sulfonamide (SO₂NH₂) group and a pyrazole-carboxamide moiety. Sulfonamides are typically less electronegative than SF₅ groups, leading to differences in reactivity and intermolecular interactions .

The SF₅ group’s strong electron-withdrawing nature contrasts with sulfonamide or sulfonic acid groups, which are more polar and hydrophilic.

Crystallographic Analysis

Structural determination of such compounds often relies on X-ray crystallography. notes the widespread use of SHELX software for small-molecule refinement.

Biological Activity

3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride (CAS No. 1159512-28-3) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The inclusion of the pentafluorosulfanyl (SF5) group enhances the compound's lipophilicity, steric properties, and overall biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is C7H4BrN2O3SF5. The presence of the SF5 group is particularly significant as it can serve as a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic properties of the compound.

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit notable antimicrobial activity . Studies have shown that 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The inhibition of fibroblast growth factor receptors (FGFRs) has been highlighted as a potential mechanism through which this compound exerts its effects on cancer cells.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various SF5-containing compounds, 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Study 2: Anticancer Activity

A separate study focused on the anticancer effects of the compound on human cancer cell lines. Results showed that treatment with 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 µM |

| A549 (lung cancer) | 15 µM |

| HeLa (cervical cancer) | 10 µM |

The biological activity of 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is attributed to its ability to interact with specific molecular targets within cells. The SF5 group enhances the compound's binding affinity to target proteins, which may lead to the modulation of critical signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. How can researchers validate conflicting reports on the compound’s oxidative stability?

- Methodological Answer : Replicate studies under strictly controlled O₂/N₂ atmospheres using Schlenk-line techniques. Compare differential scanning calorimetry (DSC) profiles with in-situ EPR to detect radical intermediates. Publish raw datasets in FAIR-compliant repositories for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.